molecular formula C17H17N3S B2829943 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE CAS No. 1049119-53-0

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE

Cat. No.: B2829943
CAS No.: 1049119-53-0
M. Wt: 295.4
InChI Key: PIEDBWZABGVHTK-UHFFFAOYSA-N
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Description

6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine is a synthetic organic compound featuring a 2-aminothiazole core linked to a 6-methylpyridin-2-amine group via a secondary amine, with a 2-methylbenzyl substitution at the 5-position of the thiazole ring. This structure places it within a class of molecules known for significant potential in medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, extensively investigated for its diverse biological activities. Compounds containing this moiety have been studied as inhibitors for various enzymes, including urease, α-glucosidase, and α-amylase, suggesting potential research applications in metabolic disorders and infectious diseases . Furthermore, the 2-aminothiazole nucleus is a common precursor in synthesizing molecules with antimicrobial, antifungal, anti-inflammatory, and antiviral properties . The specific molecular architecture of this compound, which integrates a pyridine ring and a benzyl-thiazole system, is analogous to structures found in ligands targeting protein kinases and other biological receptors. Similar N-(thiazol-2-yl)benzamide analogs have been identified and functionally characterized as potent and selective negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC), providing valuable pharmacological tools for neuropharmacological research . This compound is provided for research purposes only. It is intended for use by qualified scientists in laboratory settings for in vitro studies only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDBWZABGVHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares structural motifs with other thiazole- and pyridine-containing molecules. A notable analog is [4-(2-AMINO-4-METHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-(3-NITRO-PHENYL)-AMINE (CK7) (CAS Identifier: CK7, ). Below is a comparative analysis:

Property Target Compound CK7
Core Structure Pyridine (C5H5N) with thiazole linkage Pyrimidine (C4H4N2) with thiazole linkage
Substituents - 6-Methyl group on pyridine
- 2-Methylbenzyl on thiazole
- 4-Methyl group on thiazole
- 3-Nitrophenyl on pyrimidine
Molecular Formula C₁₇H₁₇N₃S C₁₄H₁₂N₆O₂S
Functional Groups Amine, methyl, aromatic rings Amine, nitro, aromatic rings
Electronic Effects Electron-donating methyl groups enhance lipophilicity Electron-withdrawing nitro group increases polarity and potential reactivity

Implications of Structural Variations

  • In contrast, the methyl groups in the target compound could improve membrane permeability due to increased hydrophobicity .
  • Stability : Nitro groups are prone to metabolic reduction, which might reduce CK7’s in vivo stability compared to the methyl-substituted target compound.
  • Synthetic Accessibility : The 2-methylbenzyl group in the target compound may require multi-step synthesis, whereas CK7’s nitro group simplifies functionalization but introduces challenges in regioselectivity.

Research Findings and Hypotheses

  • Binding Affinity : Pyridine derivatives often exhibit higher basicity than pyrimidines, which could influence binding to acidic residues in target proteins.
  • Solubility: The nitro group in CK7 likely reduces solubility in non-polar solvents compared to the target compound’s methyl-dominated structure.

Biological Activity

6-Methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 152460-10-1

This compound features a thiazole moiety linked to a pyridine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. Thiazoles have been associated with significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-23112.5
Compound BHepG215.0
Compound CA54918.0

The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly impact the anticancer activity of these compounds.

Anticonvulsant Activity

Thiazole-containing compounds have also shown promise in anticonvulsant activity. For instance, several analogues have been tested for their efficacy in seizure models.

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameModel UsedED50 (mg/kg)Reference
Compound DPTZ Seizure24.38
Compound EMES Seizure88.23

These findings suggest that the thiazole moiety contributes positively to the anticonvulsant profile of these compounds.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, including adenosine receptors, which are implicated in both cancer and neurological disorders .
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.

Study on Anticancer Activity

A recent study evaluated the in vitro effects of a series of thiazole derivatives on human cancer cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity against breast and liver cancer cells .

Study on Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of thiazole analogues in animal models. The study revealed that these compounds effectively reduced seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy .

Q & A

Basic: How can researchers determine the structure-activity relationship (SAR) of 6-methyl-N-{5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine?

Answer:
To establish SAR, systematically modify substituents on the pyridine and thiazole rings and evaluate biological activity changes. Use X-ray crystallography to resolve the compound’s 3D structure and identify key binding motifs . Pair this with molecular docking to predict interactions with target proteins (e.g., kinases or receptors). Validate via in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural variations with functional outcomes .

Basic: What experimental approaches are recommended for optimizing the synthetic route of this compound?

Answer:
Employ microwave-assisted synthesis to reduce reaction times and improve yields of the thiazole-pyridine core . Monitor reaction progress via HPLC-MS to identify intermediates and byproducts. Use solvent screening (e.g., DMF vs. THF) to optimize regioselectivity during alkylation of the 2-methylphenyl group. Confirm purity (>95%) via NMR and LC-UV .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values across studies)?

Answer:
Contradictions often arise from methodological variability. Standardize assay conditions (e.g., buffer pH, ATP concentration for kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform dose-response curves in triplicate and apply Grubbs’ test to exclude outliers. Cross-reference data with theoretical frameworks (e.g., allosteric vs. competitive inhibition models) to contextualize discrepancies .

Advanced: What computational strategies integrate with experimental data to elucidate the compound’s mechanism of action?

Answer:
Combine molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to study conformational flexibility in aqueous environments . Validate predictions with mutagenesis studies targeting residues identified in docking poses. Apply QM/MM calculations to probe electronic interactions at binding sites. Cross-correlate results with cryo-EM or X-ray data (if available) for multi-scale validation .

Basic: How should researchers select a theoretical framework for studying this compound’s pharmacological properties?

Answer:
Base the framework on the compound’s hypothesized target (e.g., kinase inhibitors vs. GPCR modulators). For kinase targets, adopt ligand-based drug design principles to prioritize steric and electronic complementarity. For receptor targets, use receptor-ligand interaction models (e.g., lock-and-key vs. induced-fit). Link hypotheses to enzyme kinetics (e.g., Michaelis-Menten analysis) or thermodynamic binding studies (ITC) .

Advanced: What methodologies address stability challenges in long-term storage or biological matrices?

Answer:
Conduct forced degradation studies under stress conditions (heat, light, pH extremes) and monitor via HPLC-UV/HRMS to identify degradation products . Use lyophilization to enhance solid-state stability. For in vivo studies, employ isotope-labeled analogs (e.g., deuterated methyl groups) tracked via LC-MS/MS to distinguish compound degradation from metabolic breakdown .

Advanced: How can researchers design studies to probe the compound’s selectivity across related targets (e.g., kinase isoforms)?

Answer:
Use pan-kinase profiling assays (e.g., KINOMEscan) to identify off-target interactions. Apply alchemical free energy calculations (e.g., FEP+) to predict isoform-specific binding differences. Validate with crystal structures of compound-target complexes to identify residue-level determinants of selectivity. Pair with CRISPR-Cas9 knockout models to confirm functional specificity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:
Chiral HPLC with polysaccharide columns to resolve stereoisomers (if applicable). NMR (1H/13C/DEPT) to confirm regiochemistry of methyl and benzyl groups. HRMS-TOF for exact mass verification. For trace impurities, use LC-MS/MS with ion mobility separation .

Advanced: How can researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Answer:
Refine computational models using physiologically based pharmacokinetic (PBPK) modeling incorporating species-specific parameters (e.g., hepatic clearance rates in rodents vs. humans). Validate with in vitro permeability assays (Caco-2/PAMPA) and microsomal stability tests . Adjust logP/logD calculations to account for ionization states in biological media .

Advanced: What strategies reconcile contradictory results in target validation studies (e.g., siRNA vs. CRISPR screens)?

Answer:
Perform combinatorial knockdown/knockout experiments to assess redundancy in signaling pathways. Use chemical probes (e.g., selective inhibitors) alongside genetic tools to confirm on-target effects. Apply systems biology approaches (e.g., network pharmacology) to identify compensatory mechanisms masking phenotypic outcomes .

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